molecular formula C38H40N2O11 B1195969 Catheduline E2 CAS No. 61231-06-9

Catheduline E2

货号: B1195969
CAS 编号: 61231-06-9
分子量: 700.7 g/mol
InChI 键: JNJVNIAUYUVQJX-VIUWVPTDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Catheduline E2 is a sesquiterpenoid.

常见问题

Basic Research Questions

Q. How can I formulate a focused research question on Catheduline E2’s biochemical mechanisms?

Begin by aligning your question with frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Population: Specific cell lines or organisms affected by this compound.
  • Intervention: Dosage ranges or exposure conditions.
  • Comparison: Control groups or alternative compounds.
  • Outcome: Measured biomarkers (e.g., enzyme inhibition, gene expression).
    Ensure the question is operationalizable and testable, with hypotheses formulated a priori .

Q. What parameters are critical for designing a reproducible experimental protocol for this compound?

  • Variables : Clearly define independent (e.g., concentration, temperature) and dependent variables (e.g., reaction kinetics, cytotoxicity).
  • Controls : Include positive/negative controls to isolate confounding factors.
  • Validity : Address internal validity (e.g., sample homogeneity) and external validity (e.g., generalizability to other biological systems).
  • Sampling : Ensure adequate sample size to minimize Type I/II errors, validated via power analysis .

Q. How should I conduct a literature review to identify gaps in this compound research?

  • Use systematic search strings (Boolean operators) in databases like PubMed or Scopus.
  • Prioritize peer-reviewed studies and exclude non-reliable sources (e.g., ).
  • Map trends using tools like Semrush’s Topic Research to identify understudied areas (e.g., long-term metabolic effects) .

Advanced Research Questions

Q. How can I resolve contradictions in existing data on this compound’s pharmacological efficacy?

  • Systematic Comparison : Replicate conflicting studies under standardized conditions to isolate methodological differences (e.g., assay protocols, solvent systems).
  • Meta-Analysis : Pool datasets to assess effect sizes and heterogeneity using tools like RevMan or R.
  • Bias Evaluation : Check for publication bias (via funnel plots) or confounding variables (e.g., batch-to-batch compound purity) .

Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

  • Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to quantify EC50/IC50 values.
  • Machine Learning : Use clustering algorithms to identify subpopulations with divergent responses.
  • Bayesian Methods : Incorporate prior data (e.g., structural analogs) to refine parameter estimates.
    Consult a statistician early to align methods with study design .

Q. How can I address ethical and methodological challenges in in vivo studies of this compound?

  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including justification of sample size and humane endpoints.
  • Data Integrity : Implement blinding and randomization to reduce observer bias.
  • Transparency : Pre-register protocols on platforms like OSF to enhance reproducibility .

Q. What strategies validate novel analytical techniques for quantifying this compound in complex matrices?

  • Cross-Validation : Compare results with established methods (e.g., HPLC vs. LC-MS/MS).
  • Recovery Studies : Spiked samples to assess accuracy and precision.
  • Uncertainty Analysis : Quantify instrument error (e.g., limit of detection/quantitation) and propagate uncertainties in final calculations .

Q. Methodological Guidance for Contradictions and Synthesis

Q. How should I interpret conflicting findings between in vitro and in vivo models of this compound activity?

  • Mechanistic Discordance : Assess whether in vitro conditions (e.g., cell permeability, serum proteins) differ from in vivo environments.
  • Pharmacokinetic Factors : Evaluate bioavailability, metabolism, and tissue distribution gaps.
  • Iterative Refinement : Use in silico modeling (e.g., PBPK) to bridge discrepancies and prioritize follow-up experiments .

Q. What frameworks support robust meta-analysis of this compound’s toxicological profile?

  • PRISMA Guidelines : Ensure systematic literature screening, data extraction, and quality appraisal.
  • Risk of Bias Tools : Apply SYRCLE’s RoB for animal studies or ROBINS-I for observational data.
  • Sensitivity Analysis : Test meta-analysis robustness by excluding outliers or low-quality studies .

Q. Data Management and Reporting

Q. How should I structure a data management plan (DMP) for longitudinal this compound studies?

  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable.
  • Metadata Standards : Use domain-specific templates (e.g., ISA-Tab for omics data).
  • Archiving : Deposit raw data in repositories like Zenodo or Figshare with persistent identifiers (DOIs) .

Q. What are best practices for reporting negative or inconclusive results in this compound research?

  • Transparency : Disclose all experimental conditions (e.g., batch numbers, storage parameters).
  • Contextualization : Compare with similar studies to distinguish compound-specific effects from methodological artifacts.
  • Preprints : Share findings on platforms like bioRxiv to mitigate publication bias .

属性

CAS 编号

61231-06-9

分子式

C38H40N2O11

分子量

700.7 g/mol

IUPAC 名称

[(1S,2R,4S,5R,6S,7R,8R,9S)-4,5-diacetyloxy-7-benzoyloxy-2,10,10-trimethyl-8-(pyridine-3-carbonyloxy)-11-oxatricyclo[7.2.1.01,6]dodecan-6-yl]methyl pyridine-3-carboxylate

InChI

InChI=1S/C38H40N2O11/c1-22-17-29(47-23(2)41)31(48-24(3)42)37(21-46-33(43)26-13-9-15-39-19-26)32(50-34(44)25-11-7-6-8-12-25)30(28-18-38(22,37)51-36(28,4)5)49-35(45)27-14-10-16-40-20-27/h6-16,19-20,22,28-32H,17-18,21H2,1-5H3/t22-,28+,29+,30-,31+,32+,37+,38+/m1/s1

InChI 键

JNJVNIAUYUVQJX-VIUWVPTDSA-N

SMILES

CC1CC(C(C2(C13CC(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C(O3)(C)C)COC(=O)C6=CN=CC=C6)OC(=O)C)OC(=O)C

手性 SMILES

C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13C[C@@H]([C@H]([C@@H]2OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C(O3)(C)C)COC(=O)C6=CN=CC=C6)OC(=O)C)OC(=O)C

规范 SMILES

CC1CC(C(C2(C13CC(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C(O3)(C)C)COC(=O)C6=CN=CC=C6)OC(=O)C)OC(=O)C

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Catheduline E2
Catheduline E2
Catheduline E2
Catheduline E2
Catheduline E2
Catheduline E2

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。